

Chemical and Biological Profile of PF-06726304 Acetate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-06726304

Cat. No.: S539198

[Get Quote](#)

PF-06726304 acetate is a highly potent, SAM-competitive inhibitor of the **Enhancer of Zeste Homolog 2 (EZH2)** lysine methyltransferase [1] [2]. EZH2 serves as the catalytic core of the multi-subunit **Polycomb Repressive Complex 2 (PRC2)**, which is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This histone mark is associated with transcriptional repression of specific genes, including tumor suppressors. The compound was developed under agreement from Pfizer Inc. and is sold for research purposes [1] [2].

The table below summarizes its core chemical and inhibitory profile:

Property	Specification
Chemical Name	5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate [1] [2]
Molecular Formula	C ₂₄ H ₂₅ Cl ₂ N ₃ O ₅ [1] [2]
Molecular Weight	506.38 g/mol [1] [2]
CAS Number	2080306-28-9 [1] [2]
Purity	≥97% (HPLC) [1] [2]
Biological Target	EZH2 (wild-type) [4] [5]
IC ₅₀ (EZH2 WT)	0.7 nM [1] [2]

Property	Specification
K _i (EZH2 WT)	0.7 nM [4] [5]
K _i (EZH2 Y641N)	3.0 nM [4] [5]
IC ₅₀ (Cellular H3K27me3)	15 nM (in Karpas-422 cells) [4]

The free base of **PF-06726304** (CAS 1616287-82-1) has a molecular weight of 446.33 g/mol (C₂₂H₂₁Cl₂N₃O₃) [4] [5]. The acetate salt form is typically used to improve solubility or stability for in vivo formulations.

In Vitro and In Vivo Experimental Protocols

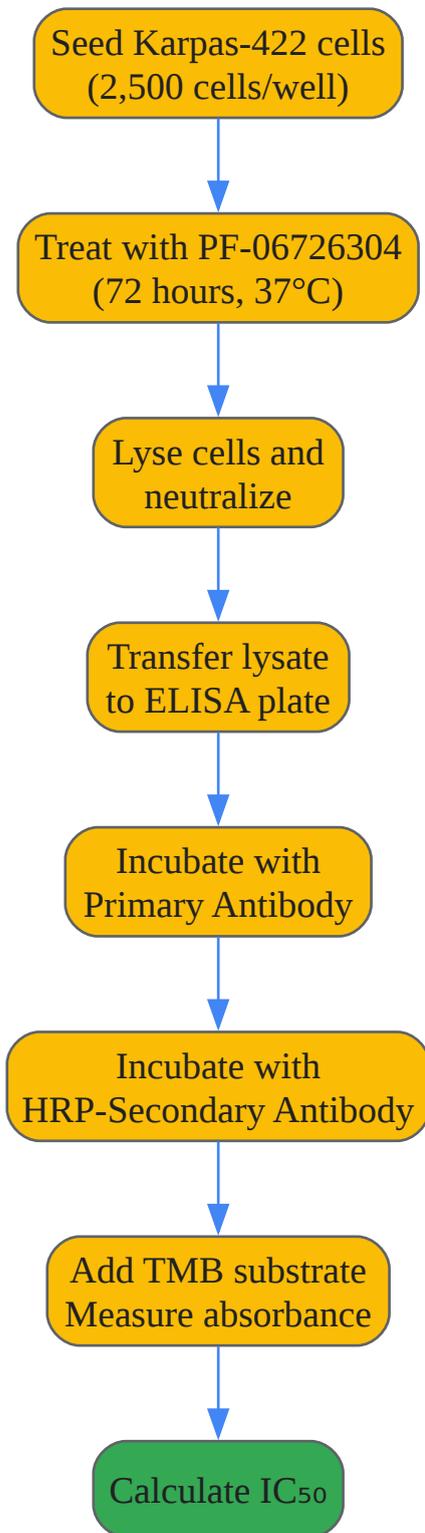
In Vitro Biochemical and Cellular Assays

The potency of **PF-06726304** is characterized through biochemical and cell-based assays.

- **Biochemical Inhibition Assay:** The inhibitory constant (K_i) for EZH2 is determined using a methyltransferase assay. **PF-06726304** demonstrates potent, SAM-competitive inhibition with a K_i of 0.7 nM for wild-type EZH2 and 3.0 nM for the mutant Y641N form [4] [5].
- **Cellular H3K27me3 Reduction (ELISA):** The following protocol is used to measure the compound's ability to reduce H3K27me3 levels in cells [4]:
 - **Cell Line:** Karpas-422 human lymphoma cells (harboring EZH2 WT).
 - **Cell Plating:** Plate cells in 96-well plates at a density of 2,500 cells/well in 100 μL of medium.
 - **Compound Treatment:** Prepare an 11-point serial dilution of **PF-06726304** in DMSO, then further dilute in growth medium. Add 25 μL to cell plates for a final DMSO concentration of 0.5%. The highest final compound concentration tested is typically 50 μM.
 - **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO₂.
 - **Cell Lysis and Analysis:**
 - Centrifuge plates and remove medium.
 - Lyse cells with 100 μL of acid-extracted solution for 50 minutes at 4°C.
 - Neutralize with 38 μL of neutralization buffer.
 - Transfer 50 μL of cell lysate to an ELISA plate.

- Incubate with primary antibody (biotinylated anti-H3K27me3), followed by a horseradish peroxidase (HRP)-linked secondary antibody.
- Develop using TMB substrate and measure absorbance. The reported IC₅₀ for H3K27me3 reduction in Karpas-422 cells is 15 nM [4].
- **Anti-proliferation Assay:** The same cell treatment protocol is used. After 72-hour incubation with the compound, cell proliferation is measured via assays like Alamar blue, yielding an IC₅₀ of 25 nM for the inhibition of Karpas-422 cell proliferation [4] [5].

This multi-step workflow for cellular target engagement analysis is summarized in the following diagram:



[Click to download full resolution via product page](#)

In Vivo Efficacy and Pharmacodynamics

Robust in vivo data supports the antitumor potential of **PF-06726304**.

- **Animal Model:** Female Scid beige mice (6-8 weeks old) bearing subcutaneous Karpas-422 xenografts (a Diffuse Large B-Cell Lymphoma model) [4] [5].
- **Dosing Formulation:** The compound is formulated as a homogeneous suspension, for example, using a vehicle like CMC-Na to achieve a final concentration of 5 mg/mL [4].
- **Dosage and Administration:** Doses of **200 mg/kg and 300 mg/kg** are administered orally, twice daily (BID), for 20 days [4] [5].
- **Key Outcomes:**
 - **Tumor Growth Inhibition:** **PF-06726304** treatment results in significant dose-dependent inhibition of tumor growth [4].
 - **Pharmacodynamic Effect:** Reduction in intratumoral H3K27me3 levels is observed, confirming on-target engagement in vivo [4] [1].
 - **Gene Derepression:** Dose-dependent derepression of EZH2 target genes is noted [4].

Broader Research Applications and Toxicity Profile

PF-06726304 has been utilized as a tool compound in various research contexts beyond lymphoma, highlighting the broader role of EZH2 in oncology and other fields.

- **Sarcoma Stem Cells:** A 2025 study published in *npj Precision Oncology* identified EZH2 as a key therapeutic target in cancer stem cells (CSCs) across multiple sarcoma subtypes. Treatment with EZH2 inhibitors, including the clinically approved tazemetostat, reduced the CSC population, suggesting a potential strategy to overcome chemotherapy resistance [6].
- **Osteoblast Differentiation:** A 2021 study screened a panel of EZH2 inhibitors for their effects on pre-osteoblast cells. **PF-06726304** was among the eight inhibitors tested and was found to **accelerate osteoblast differentiation** at concentrations below cytotoxic levels (1-10 μM), indicating potential bone anabolic applications [7].
- **Comparative Toxicity:** In the same osteoblast study, **PF-06726304** showed significant toxicity at 100 μM , reducing both cell number and the fraction of living cells. However, at 10 μM , its toxic effects were minimal, underscoring the importance of dose selection for in vitro experiments [7].

Formulation, Solubility, and Handling

Proper preparation is critical for replicable experimental results. The table below summarizes key solubility and storage information for the acetate salt.

Parameter	Details
Solubility (DMSO)	100 mM (50.64 mg/mL) [1] [2]
Solubility (Ethanol)	100 mM (50.64 mg/mL) [1] [2]
In Vivo Formulation (Example)	Homogeneous suspension in 0.5% CMC-Na [4]
Storage	Store at Room Temperature (RT) [1] [2]
Stability in Solvent	-80°C for 2 years; -20°C for 1 year [5]

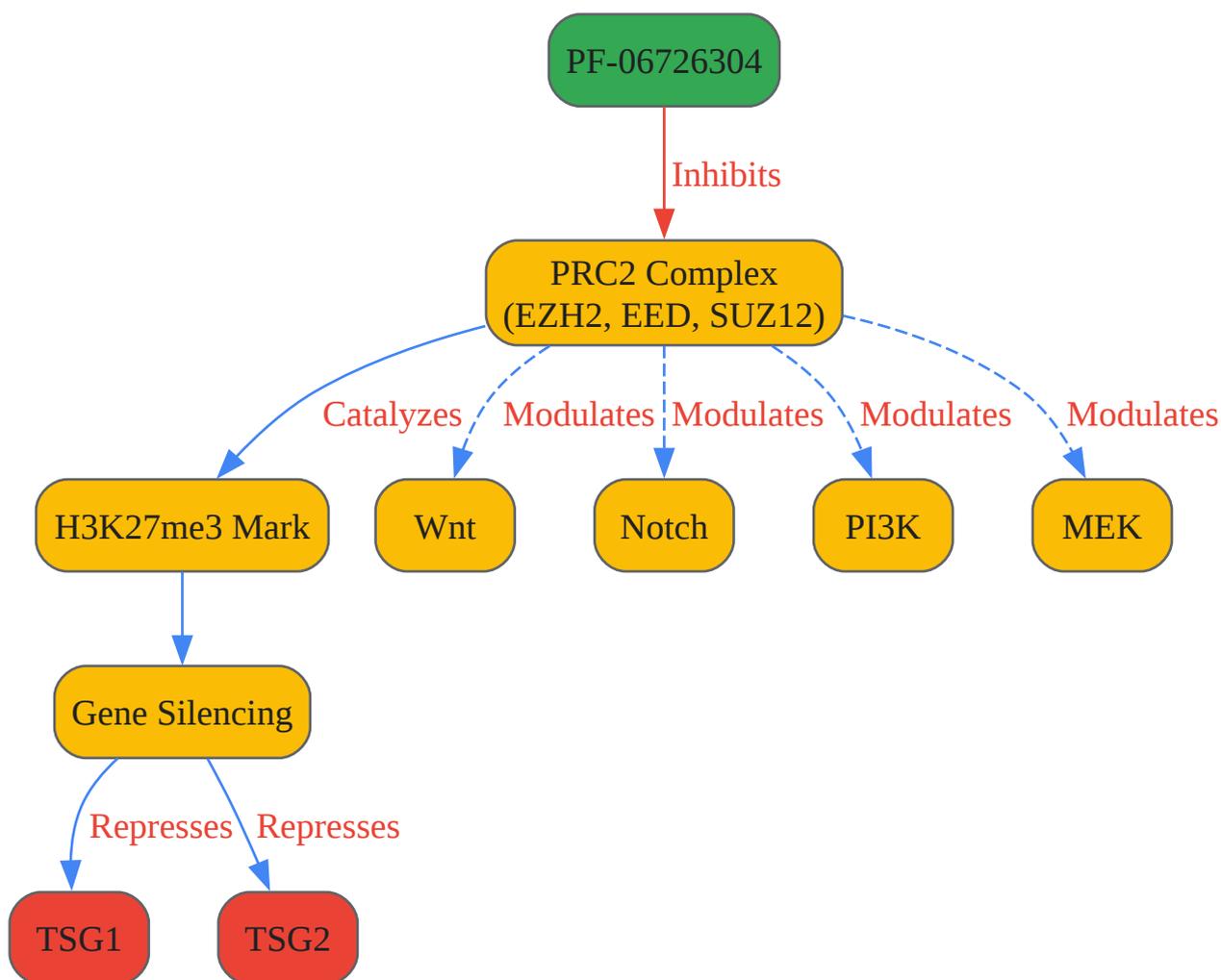
Recommended Stock Solution Preparation:

- **For in vitro studies:** Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles and maintain stability.
- **For in vivo studies:** A homogeneous suspension can be prepared using a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). Briefly, add the powder to the vehicle to achieve the desired concentration (e.g., 5 mg/mL) and mix thoroughly to ensure a consistent suspension [4].

EZH2 Biology and Signaling Pathways

To fully contextualize the mechanism of **PF-06726304**, it is essential to understand the biology of its target, EZH2. As the catalytic engine of the PRC2 complex, EZH2, along with its core subunits (EED, SUZ12, and RbAp46/48), writes the H3K27me3 mark, leading to gene silencing [3]. This function is critical for maintaining cell identity during development but is co-opted in cancer to silence tumor suppressor genes [3] [8].

EZH2 interacts with several key intracellular signaling pathways, and its inhibition can lead to diverse downstream effects. The diagram below illustrates the core PRC2 function and key pathway interactions relevant to cancer therapy:



[Click to download full resolution via product page](#)

The complex role of EZH2 explains why inhibitors like **PF-06726304** are being investigated in diverse biological contexts, from overcoming chemotherapy resistance in sarcoma stem cells [6] to promoting bone formation [7].

References

1. PF 06726304 acetate | EZH2 [tocris.com]
2. PF 06726304 acetate | EZH2 Inhibitor [rndsystems.com]
3. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

4. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
5. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]
6. Genetic and epigenetic characterization of sarcoma stem ... [nature.com]
7. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nlm.nih.gov]
8. Recent advances in EZH2-based dual inhibitors ... [sciencedirect.com]

To cite this document: Smolecule. [Chemical and Biological Profile of PF-06726304 Acetate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539198#pf-06726304-acetate-salt-form>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com